Haplopine

説明

This compound has been reported in Zanthoxylum simulans, Melicope semecarpifolia, and other organisms with data available.

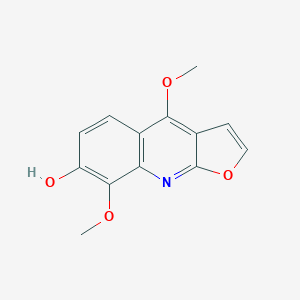

from Helietta parvifolia; structure

Structure

3D Structure

特性

IUPAC Name |

4,8-dimethoxyfuro[2,3-b]quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-16-11-7-3-4-9(15)12(17-2)10(7)14-13-8(11)5-6-18-13/h3-6,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKPBWHZRNQEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=NC3=C1C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974280 | |

| Record name | Haplopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-17-5 | |

| Record name | Haplopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5876-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliparvifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haplopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Wellspring of Haplopine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the natural sources, isolation, and biological signaling pathways of Haplopine, a furoquinoline alkaloid of interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the study of this promising natural compound.

Natural Sources of this compound

This compound is a secondary metabolite primarily found in various plant species belonging to the genus Haplophyllum, a member of the Rutaceae family.[1] Extensive phytochemical investigations have identified several species as significant natural reservoirs of this alkaloid.

Key Plant Sources:

-

Haplophyllum bucharicum : This species is a frequently cited source of this compound.[2]

-

Haplophyllum cappadocicum : Another prominent species from which this compound has been isolated.[3]

-

Haplophyllum bungei : Studies have confirmed the presence of this compound in this plant.[1]

-

Haplophyllum acutifolium and Haplophyllum ptilostylum : These species are also known to contain this compound.[4]

-

Dictamnus dasycarpus : This plant is another identified natural source of this compound.

While several studies have qualitatively identified this compound in these species, detailed quantitative data on the yield from raw plant material remains a subject of ongoing research. However, one study on Haplophyllum tuberculatum reported a total alkaloid extract yield of 0.37% from the aerial parts, providing a general indication of alkaloid content within the genus. A validated HPLC method has been developed for the quantification of this compound in Haplophyllum species, which can be utilized for precise determination of its content.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Haplophyllum bucharicum | Rutaceae | Aerial Parts |

| Haplophyllum cappadocicum | Rutaceae | Aerial Parts |

| Haplophyllum bungei | Rutaceae | Leaves |

| Haplophyllum acutifolium | Rutaceae | Aerial Parts |

| Haplophyllum ptilostylum | Rutaceae | Aerial Parts |

| Dictamnus dasycarpus | Rutaceae | Not specified |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural sources typically involve classical phytochemical techniques for alkaloid extraction. The following is a generalized protocol synthesized from established methods for isolating alkaloids from Haplophyllum species.

Extraction of Crude Alkaloids

-

Plant Material Preparation : The aerial parts (leaves, stems, and flowers) of the source plant are collected, air-dried in the shade, and then ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, using a Soxhlet apparatus or by refluxing for several hours. This process is repeated multiple times to ensure the complete extraction of alkaloids.

-

Concentration : The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude viscous extract.

-

Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered to remove non-alkaloidal, neutral, and acidic compounds. The acidic solution is then basified with an alkali (e.g., NH4OH or Na2CO3) to a pH of 9-10. This precipitates the free alkaloids.

-

Liquid-Liquid Extraction : The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or dichloromethane, to separate the alkaloids. The organic layers are combined and concentrated to yield the crude alkaloid mixture.

Purification of this compound

-

Column Chromatography : The crude alkaloid mixture is subjected to column chromatography for the separation of individual alkaloids.

-

Stationary Phase : Silica gel is commonly used as the adsorbent.

-

Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include mixtures of chloroform and methanol, or toluene, ethyl acetate, and formic acid. The fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Recrystallization : The fractions containing this compound, as identified by TLC comparison with a standard, are combined and concentrated. The purified this compound is then obtained by recrystallization from a suitable solvent or solvent mixture to yield crystalline solid.

Signaling Pathways Modulated by this compound

This compound has demonstrated significant anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. This compound is believed to activate this pathway, thereby enhancing the cell's antioxidant capacity.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The p38 MAPK subfamily is particularly responsive to stress stimuli, including inflammatory cytokines. Activation of p38 MAPK through phosphorylation can lead to a pro-inflammatory response. This compound has been suggested to exert its anti-inflammatory effects by modulating the MAPK pathway, potentially by inhibiting the phosphorylation of key kinases like p38.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a pivotal transcription factor in regulating the immune and inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate into the nucleus and induce the expression of pro-inflammatory genes. This compound's anti-inflammatory activity is also linked to its ability to inhibit the NF-κB pathway, possibly by preventing the degradation of IκB or inhibiting the nuclear translocation of NF-κB.

Conclusion

This compound, a furoquinoline alkaloid naturally occurring in several Haplophyllum species, presents a compelling subject for further research in drug discovery and development. Its established anti-inflammatory and antioxidant properties, mediated through the modulation of the Nrf2, MAPK, and NF-κB signaling pathways, highlight its therapeutic potential. This technical guide provides a foundational resource for researchers to explore the natural sourcing, isolation, and molecular mechanisms of this intriguing compound. Further quantitative analysis of this compound content in various source plants and more detailed mechanistic studies are warranted to fully elucidate its pharmacological profile.

References

Isolating Haplopine from Dictamnus dasycarpus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of haplopine, a furoquinoline alkaloid, from the root bark of Dictamnus dasycarpus. This plant, a staple in traditional medicine, is a rich source of various bioactive compounds, including alkaloids and limonoids, which are of significant interest to the pharmaceutical industry for their potential therapeutic applications. This document outlines the necessary experimental protocols, presents available quantitative data, and visualizes key processes to facilitate further research and development.

Overview of Chemical Constituents in Dictamnus dasycarpus

The root bark of Dictamnus dasycarpus, known as Dictamni Cortex, contains a diverse array of chemical constituents. These include alkaloids, limonoids, flavonoids, sesquiterpenoids, glycosides, and steroids.[1][2] Among these, quinoline alkaloids and limonoids are considered the most characteristic and pharmacologically active components.[2][3] this compound is one of the furoquinoline alkaloids that has been successfully isolated from this plant.[3]

Experimental Protocol for the Isolation of this compound

The following protocol is a synthesized methodology based on common practices for isolating alkaloids and other chemical constituents from Dictamnus dasycarpus.

2.1. Plant Material and Extraction

-

Preparation of Plant Material : Dried root bark of Dictamnus dasycarpus is the starting material. It should be coarsely powdered to increase the surface area for efficient extraction.

-

Solvent Extraction :

-

The powdered root bark is typically extracted with methanol or ethanol. For instance, a common procedure involves soaking the dried powder in ethanol (e.g., 100 g of powder in 500 mL of ethanol) and sonicating for a brief period before allowing it to extract for 24 hours.

-

This process is often repeated to ensure maximum extraction of the desired compounds.

-

The resulting extracts are then combined, filtered (e.g., through Whatman No. 20 filter paper), and concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then lyophilized (freeze-dried) to yield a crude extract powder.

-

2.2. Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is subjected to various chromatographic techniques for the isolation and purification of this compound.

-

Silica Gel Column Chromatography : This is a primary step for the initial separation of compounds based on their polarity. The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Sephadex LH-20 Column Chromatography : This technique is used for further purification, particularly for separating compounds based on their molecular size and for removing pigments and other impurities.

-

Octadecylsilane (ODS) Column Chromatography : Reversed-phase chromatography using an ODS column can be employed for the fine separation of compounds with similar polarities.

-

Preparative Thin-Layer Chromatography (PTLC) : For the final purification of the isolated fractions to obtain pure this compound, PTLC is often utilized.

2.3. Structural Elucidation

The structure of the purified this compound is confirmed using various spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy : To identify functional groups and the chromophore system.

Quantitative Data

While specific yield data for the isolation of this compound is not consistently reported across the literature, data on the overall extraction yield from Dictamnus dasycarpus root bark can provide a general reference.

| Plant Material | Extraction Solvent | Extraction Method | Yield of Crude Extract | Reference |

| Dried Root Bark (100 g) | Ethanol | Soaking and Sonication (2 x 24h) | 14.32 g (14.32%) | |

| Dried Root Bark (50 g) | Distilled Water | Boiling (3h) | 5.77 g (11.54%) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Dictamnus dasycarpus.

Caption: A flowchart depicting the key stages in the isolation and identification of this compound.

Biological Activity and Associated Signaling Pathways

Extracts of Dictamnus dasycarpus and its isolated compounds, including alkaloids, have demonstrated a range of biological activities, with anti-inflammatory effects being particularly prominent. This compound, in particular, has been shown to ameliorate atopic dermatitis-like skin lesions. This effect is linked to its ability to modulate inflammatory responses.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of Dictamnus dasycarpus extracts are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Activation of this pathway leads to the production of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, compounds from the plant can reduce the expression of these inflammatory mediators.

This compound has been observed to reduce the expression of inflammatory cytokines such as IL-6. The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the inhibitory action of bioactive compounds.

Caption: A diagram showing the inhibitory effect of bioactive compounds on the NF-κB signaling pathway.

Furthermore, some studies suggest the involvement of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) signaling pathway , which plays a crucial role in the antioxidant defense system. Upregulation of this pathway can help mitigate oxidative stress, which is often associated with inflammation.

This technical guide provides a foundational understanding for the isolation and study of this compound from Dictamnus dasycarpus. Further research is warranted to optimize isolation protocols, quantify yields more precisely, and fully elucidate the mechanisms of action of this promising bioactive compound.

References

Haplopine: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haplopine is a furoquinoline alkaloid, a class of natural products predominantly found in the Rutaceae plant family. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is chemically known as 4,8-dimethoxyfuro[2,3-b]quinolin-7-ol. Its structure is characterized by a fused furan and quinoline ring system with methoxy and hydroxyl substitutions.

Molecular Formula: C₁₃H₁₁NO₄[1]

Molecular Weight: 245.23 g/mol [1]

CAS Number: 5876-17-5[2]

Chemical Structure:

(A 2D representation of the chemical structure of this compound)

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that detailed experimental data on some of these properties are limited in the publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₄ | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| Appearance | Solid (Powder) | General knowledge |

| Melting Point | Not reported | |

| Boiling Point | 431.2 ± 40.0 °C at 760 mmHg | General chemical databases |

| Solubility | Soluble in DMSO, Methanol, Ethanol | General knowledge for alkaloids |

| pKa | Not reported |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a furoquinoline alkaloid typically shows signals for aromatic protons, methoxy groups, and protons of the furan ring. For this compound, one would expect to see distinct singlets for the two methoxy groups, and a set of coupled aromatic protons, as well as signals corresponding to the furan ring protons.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the quaternary carbons of the fused ring system, the methoxy carbons, and the carbons of the aromatic and furan rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching (for the hydroxyl group)

-

C-H stretching (aromatic and aliphatic)

-

C=C and C=N stretching (in the aromatic rings)

-

C-O stretching (for the methoxy and furan ether linkages)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Furoquinoline alkaloids typically exhibit strong absorption in the UV region due to the conjugated aromatic system. The UV-Vis spectrum of this compound is expected to show an intense band around 235 nm and a broader band in the 290-335 nm region.

Experimental Protocols

This section outlines the general methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound

This compound can be isolated from various species of the Haplophyllum genus. A general procedure for the extraction and isolation of alkaloids from Haplophyllum tuberculatum is as follows:

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from its natural source.

Protocol:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, using either maceration or a Soxhlet apparatus.

-

Acid-Base Partitioning: The resulting crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution, followed by extraction with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The purified alkaloid fraction is then subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity to separate the individual alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent to yield pure this compound.

Photo-activated Antimicrobial Assay

This compound exhibits photo-activated antimicrobial activity, particularly against Staphylococcus aureus. A general protocol for assessing this activity is the TLC overlay assay.

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

TLC Application: A small amount of the this compound solution is spotted onto a TLC plate.

-

Chromatography: The TLC plate is developed in an appropriate solvent system to separate the compound.

-

Photo-activation: One half of the developed TLC plate is covered, and the other half is irradiated with UV-A light for a specified period.

-

Microbial Overlay: A molten agar medium containing a culture of the test microorganism (e.g., Staphylococcus aureus) is poured over the TLC plate.

-

Incubation: The plate is incubated under conditions suitable for microbial growth.

-

Observation: The plate is examined for zones of growth inhibition around the spots corresponding to this compound on both the irradiated and non-irradiated halves of the plate. A larger zone of inhibition on the irradiated side indicates photo-activated antimicrobial activity.

DNA Binding Assay

The photo-activated antimicrobial activity of this compound is believed to be mediated, at least in part, by its ability to bind to DNA upon photo-activation. A method using restriction enzymes can be employed to investigate this interaction.

Protocol:

-

Sample Preparation: A solution of this compound and a specific DNA fragment of known sequence are prepared.

-

Photo-activation: The mixture of this compound and the DNA fragment is irradiated with UV-A light for a defined period. A non-irradiated control is also prepared.

-

Restriction Enzyme Digestion: The irradiated and non-irradiated DNA samples are then treated with a panel of restriction enzymes that have known recognition sites on the DNA fragment.

-

Gel Electrophoresis: The digested DNA fragments are separated by agarose gel electrophoresis.

-

Analysis: The pattern of DNA fragments on the gel is analyzed. Inhibition of cleavage by a specific restriction enzyme in the irradiated sample suggests that this compound has bound to the DNA at or near the recognition site of that enzyme, thereby preventing the enzyme from cutting the DNA.

Biological Activities and Signaling Pathways

This compound has been reported to possess several biological activities, including photo-activated antimicrobial, DNA binding, anti-inflammatory, and antioxidant effects. The underlying molecular mechanisms for some of these activities are beginning to be elucidated.

Anti-inflammatory and Antioxidant Signaling Pathways

While specific studies on this compound are limited, related furoquinoline alkaloids and other natural products have been shown to modulate key inflammatory and antioxidant signaling pathways. It is plausible that this compound exerts its effects through similar mechanisms.

Potential Signaling Pathways Modulated by this compound

Caption: Hypothesized signaling pathways modulated by this compound to exert its anti-inflammatory and antioxidant effects.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This compound may potentially inhibit the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, plays a crucial role in cellular responses to inflammatory stimuli. Inhibition of the phosphorylation of these kinases is another common mechanism by which anti-inflammatory agents act. This compound could potentially interfere with this signaling cascade, leading to a reduction in the production of inflammatory cytokines.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and cytoprotective genes. Some natural compounds are known to activate Nrf2. It is plausible that this compound could activate this pathway, contributing to its antioxidant properties.

Experimental Protocols for Pathway Analysis

-

NF-κB Luciferase Reporter Assay:

-

Cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

The cells are then pre-treated with various concentrations of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

After incubation, the cells are lysed, and the luciferase activity is measured. A decrease in firefly luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.

-

-

MAPK Phosphorylation Western Blot:

-

Cells are treated with this compound for a specified time, followed by stimulation with an appropriate agonist.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated forms of MAPK kinases (e.g., anti-phospho-p38, anti-phospho-JNK).

-

The levels of phosphorylated kinases are then detected and quantified. A reduction in the levels of phosphorylated kinases in the presence of this compound would suggest inhibition of the MAPK pathway.

-

-

Nrf2 Antioxidant Response Element (ARE) Assay:

-

Cells containing a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE) are used.

-

The cells are treated with different concentrations of this compound.

-

After incubation, the reporter gene activity is measured. An increase in reporter activity would indicate activation of the Nrf2-ARE pathway.

-

Conclusion

This compound is a furoquinoline alkaloid with a range of interesting biological activities that warrant further investigation. Its photo-activated antimicrobial and DNA binding properties, coupled with its potential anti-inflammatory and antioxidant effects, make it a promising candidate for further research and development. This technical guide has summarized the current knowledge on this compound and provided a framework of experimental protocols for its further study. More in-depth research is required to fully elucidate its spectroscopic properties, detailed mechanisms of action, and therapeutic potential.

References

Haplopine's Enigmatic Assault on Microbial Cells: A Technical Exploration of Its Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Haplopine, a furoquinoline alkaloid found in various plant species, has garnered interest for its potential therapeutic properties. While much of the research has focused on its anti-inflammatory and antioxidant effects in mammalian systems, its activity against microbial pathogens presents a compelling area for investigation in the ongoing search for novel antimicrobial agents. This technical guide synthesizes the current understanding of this compound's mechanism of action in microbial cells, drawing insights from studies on structurally related compounds and the broader class of furoquinoline alkaloids. Due to a scarcity of direct research on this compound's antimicrobial mode of action, this document extrapolates from available data to provide a foundational framework for future research and development.

Core Antimicrobial Activity: Insights from Furoquinoline Alkaloids

Direct quantitative data on the antimicrobial efficacy of this compound remains limited in publicly accessible literature. However, studies on other furoquinoline alkaloids isolated from Dictamnus dasycarpus, a known source of this compound, provide valuable insights into the potential antimicrobial spectrum. The minimum inhibitory concentrations (MICs) for several of these related compounds have been determined against a panel of pathogenic microbes.

| Alkaloid | Test Organism | ATCC Strain | MIC (μg/mL) | Reference |

| Dictamnine | Bacillus subtilis | 6633 | 32 | [1] |

| Candida albicans | 10231 | 64 | ||

| Pseudomonas aeruginosa | 27853 | 64 | ||

| Robustine | Bacillus subtilis | 6633 | 32-64 | |

| Candida albicans | 10231 | 32-64 | ||

| γ-Fagarine | Bacillus subtilis | 6633 | 32-64 | |

| Candida albicans | 10231 | 32-64 |

These data suggest that furoquinoline alkaloids possess moderate inhibitory activity against both Gram-positive bacteria (B. subtilis) and fungi (C. albicans), with some activity against Gram-negative bacteria (P. aeruginosa). It is plausible that this compound exhibits a similar range of activity. A comprehensive review of furoquinoline alkaloids further supports this, noting that compounds like skimmianine, γ-fagarine, and isothis compound are active against a variety of Gram-positive and Gram-negative bacteria.

Postulated Mechanisms of Microbial Inhibition

The precise molecular targets of this compound within microbial cells have not been definitively elucidated. However, based on the known mechanisms of other alkaloids and polyphenolic compounds, several potential modes of action can be proposed. These mechanisms are not mutually exclusive and may act in concert to produce the observed antimicrobial effect.

Disruption of the Cell Envelope

A primary target for many antimicrobial compounds is the microbial cell envelope, which includes the cell wall and cell membrane. Alkaloids have been shown to interfere with the integrity of these structures.

-

Cell Membrane Permeabilization: The lipophilic nature of the furoquinoline core may facilitate its insertion into the lipid bilayer of the microbial cell membrane. This can disrupt the membrane's fluidity and integrity, leading to increased permeability. The leakage of essential ions and metabolites from the cytoplasm can ultimately result in cell death.

-

Inhibition of Cell Wall Synthesis: While less commonly reported for alkaloids compared to other classes of antibiotics, interference with the synthesis of peptidoglycan in bacteria or chitin in fungi remains a possible mechanism.

Interference with Nucleic Acid and Protein Synthesis

Alkaloids are known to interact with DNA and essential enzymes involved in its replication and transcription.

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of furoquinoline alkaloids suggests they may act as DNA intercalating agents, inserting themselves between base pairs and disrupting DNA replication and transcription. Furthermore, these compounds may inhibit the activity of topoisomerases, enzymes crucial for managing DNA topology during replication, leading to lethal DNA damage.

-

Inhibition of Protein Synthesis: Some natural compounds have been shown to bind to ribosomal subunits, thereby inhibiting protein synthesis. This represents another potential avenue through which this compound could exert its antimicrobial effects.

Alteration of Cellular Metabolism

Disruption of key metabolic pathways is a common strategy for antimicrobial agents.

-

Enzyme Inhibition: this compound may act as an inhibitor of critical metabolic enzymes. Its polyphenolic nature suggests it could interact with proteins through hydrogen bonding and hydrophobic interactions, potentially altering their conformation and function.

-

Disruption of Energy Production: Interference with the electron transport chain and oxidative phosphorylation in the cell membrane could deplete the cell's ATP supply, leading to a shutdown of essential cellular processes.

The following diagram illustrates these potential mechanisms of action at a cellular level.

Caption: Potential mechanisms of this compound's action on a microbial cell.

Experimental Protocols for Elucidating Mechanism of Action

To rigorously investigate the antimicrobial mechanism of this compound, a series of well-defined experimental protocols are required.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Preparation of Microbial Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for C. albicans) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear). This can be confirmed by measuring the optical density at 600 nm.

The following workflow diagram outlines the key steps in determining the MIC of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Investigating Membrane Permeabilization

To assess whether this compound disrupts the microbial cell membrane, assays that measure membrane integrity can be employed.

Protocol: Propidium Iodide Uptake Assay

-

Cell Preparation: Grow the microbial culture to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Treatment: Resuspend the cells in the buffer and treat them with varying concentrations of this compound (e.g., at and above the MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

Staining: At different time points, add propidium iodide (PI) to the cell suspensions. PI is a fluorescent dye that can only enter cells with compromised membranes.

-

Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Assessing DNA Interaction

The potential for this compound to interact with microbial DNA can be investigated using biophysical techniques.

Protocol: DNA Intercalation Assay using Ethidium Bromide

-

Prepare DNA solution: Prepare a solution of microbial DNA (e.g., from E. coli) in a suitable buffer.

-

Ethidium Bromide Binding: Add ethidium bromide (EtBr), a fluorescent dye that intercalates with DNA, to the DNA solution and measure the baseline fluorescence.

-

This compound Titration: Add increasing concentrations of this compound to the DNA-EtBr complex.

-

Fluorescence Measurement: Measure the fluorescence intensity after each addition of this compound. A decrease in fluorescence suggests that this compound is displacing EtBr from the DNA, indicating competitive binding and potential intercalation.

Conclusion and Future Directions

While direct evidence for the antimicrobial mechanism of action of this compound is still emerging, the existing data on related furoquinoline alkaloids provide a strong foundation for targeted investigation. The proposed mechanisms, including cell envelope disruption, interference with macromolecular synthesis, and metabolic inhibition, offer several avenues for future research. The experimental protocols outlined in this guide provide a roadmap for elucidating the precise molecular targets of this compound and for quantifying its antimicrobial efficacy. Such studies are crucial for validating the potential of this compound as a lead compound in the development of novel antimicrobial therapies. Further research should focus on isolating this compound in sufficient quantities for comprehensive antimicrobial testing, performing detailed structure-activity relationship studies with synthetic analogues, and utilizing advanced techniques such as transcriptomics and proteomics to identify the specific cellular pathways affected by this promising natural product.

References

The Alkaloid Haplopine: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haplopine, a furoquinoline alkaloid, has emerged as a compound of significant interest within the scientific community due to its diverse biological activities. Primarily isolated from plants of the Rutaceae family, such as Haplophyllum bucharicum, this compound has demonstrated notable anti-inflammatory, antioxidant, and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological functions, with a focus on its potential therapeutic applications. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicine.

Anti-inflammatory and Immunomodulatory Activities

This compound exhibits significant anti-inflammatory and immunomodulatory effects, as demonstrated in both in vitro and in vivo models. Its primary mechanism of action in this context appears to be the downregulation of pro-inflammatory cytokines and the modulation of immune cell responses.

In Vitro Studies in Human Keratinocytes (HaCaT cells)

In studies utilizing human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic an inflammatory state, this compound has been shown to effectively suppress the expression of key pro-inflammatory cytokines.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in TNF-α/IFN-γ-stimulated HaCaT Cells

| Cytokine | This compound Concentration (µM) | Observed Effect |

| Interleukin-6 (IL-6) | 12.5 | Inhibition of mRNA expression |

| 25 | Significant inhibition of mRNA and protein expression | |

| Thymic Stromal Lymphopoietin (TSLP) | 12.5 | Inhibition of mRNA expression |

| 25 | Significant inhibition of mRNA expression | |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | 12.5 | Inhibition of mRNA expression |

| 25 | Significant inhibition of mRNA and protein expression | |

| Granulocyte colony-stimulating factor (G-CSF) | 12.5 | Inhibition of mRNA expression |

| 25 | Significant inhibition of mRNA expression |

Note: Specific IC50 values for cytokine inhibition by this compound are not currently available in the cited literature. The table reflects the observed inhibitory effects at the tested concentrations.

In Vitro Studies in Human T cells (Jurkat T cells)

In an oxidative stress-induced inflammation model using hydrogen peroxide (H₂O₂) in Jurkat T cells, this compound demonstrated the ability to suppress the production of pro-inflammatory cytokines associated with allergic inflammation.

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression in H₂O₂-stimulated Jurkat T cells

| Biomarker | This compound Concentration (µM) | Observed Effect |

| Interleukin-4 (IL-4) | 25 | Suppression of mRNA expression |

| 50 | Significant suppression of mRNA expression | |

| Interleukin-13 (IL-13) | 25 | Suppression of mRNA expression |

| 50 | Significant suppression of mRNA expression | |

| Cyclooxygenase-2 (COX-2) | 25 | Suppression of mRNA and protein expression |

| 50 | Significant suppression of mRNA and protein expression |

Note: Specific IC50 values for the inhibition of these biomarkers by this compound are not currently available in the cited literature.

In Vivo Studies: DNCB-Induced Atopic Dermatitis Model

In a well-established mouse model of atopic dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), topical application of this compound was shown to ameliorate skin lesions and reduce key markers of allergic inflammation. This suggests a potential therapeutic role for this compound in inflammatory skin conditions.

Antioxidant Activity

This compound exhibits potent antioxidant properties by enhancing the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

In Vitro Studies in Human T cells (Jurkat T cells)

In H₂O₂-treated Jurkat T cells, this compound was observed to upregulate the expression of key antioxidant enzymes in a concentration-dependent manner.

Table 3: Effect of this compound on Antioxidant Enzyme Expression in H₂O₂-stimulated Jurkat T cells

| Enzyme | This compound Concentration (µM) | Observed Effect |

| Superoxide Dismutase (SOD) | 12.5 | Increased mRNA and protein expression |

| 25 | Further increased mRNA and protein expression | |

| 50 | Significant increase in mRNA and protein expression | |

| Catalase (CAT) | 12.5 | Increased mRNA and protein expression |

| 25 | Further increased mRNA and protein expression | |

| 50 | Significant increase in mRNA and protein expression | |

| Heme Oxygenase-1 (HO-1) | 25 | Increased mRNA and protein expression |

| 50 | Significant increase in mRNA and protein expression |

Note: Specific EC50 values for the induction of these enzymes by this compound are not currently available in the cited literature.

Signaling Pathways

The biological activities of this compound are believed to be mediated through the modulation of key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. While direct evidence of this compound's interaction with specific components of these pathways is still under investigation, its observed effects on downstream inflammatory and antioxidant markers suggest a regulatory role.

Potential Involvement in MAPK and PI3K/Akt Signaling

The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are known to be regulated by the MAPK and NF-κB signaling pathways, suggests that this compound may exert its anti-inflammatory effects by interfering with these cascades. Similarly, the upregulation of antioxidant enzymes like SOD and HO-1, which are downstream targets of the Nrf2 pathway, indicates a potential role for this compound in modulating oxidative stress responses, which can be influenced by PI3K/Akt signaling.

Caption: Inferred signaling pathways modulated by this compound.

Experimental Protocols

Cell Culture and Treatment

-

HaCaT Cells: Human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For inflammatory stimulation, cells are pre-treated with this compound at various concentrations (e.g., 12.5 and 25 µM) for a specified period, followed by co-treatment with TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours.

-

Jurkat T Cells: Human T lymphocytes (Jurkat) are maintained in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin. To induce oxidative stress, cells are pre-treated with this compound (e.g., 12.5, 25, and 50 µM) before being exposed to H₂O₂.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated cells, and cDNA is synthesized. qRT-PCR is then performed to quantify the mRNA expression levels of target genes (e.g., IL-6, TSLP, GM-CSF, G-CSF, IL-4, IL-13, COX-2, SOD, CAT, HO-1). Gene expression is normalized to a housekeeping gene such as GAPDH.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Cell culture supernatants are collected to measure the protein levels of secreted cytokines (e.g., IL-6, GM-CSF) using specific ELISA kits according to the manufacturer's instructions.

-

Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., COX-2, SOD, CAT, HO-1) and a loading control (e.g., β-actin).

In Vivo Atopic Dermatitis Model

-

Animal Model: BALB/c mice are typically used. The dorsal skin of the mice is shaved.

-

Sensitization and Challenge: A solution of DNCB is applied to the shaved dorsal skin to induce atopic dermatitis-like skin lesions. This is typically done with an initial sensitization phase followed by repeated challenges over several weeks.

-

This compound Treatment: A solution of this compound is topically applied to the skin lesions daily.

-

Evaluation: The severity of dermatitis is assessed by scoring clinical signs such as erythema, edema, and excoriation. Skin thickness is measured, and histological analysis of skin biopsies is performed to evaluate immune cell infiltration (e.g., mast cells). Serum levels of IgE are also measured.

Caption: Experimental workflows for investigating this compound's activities.

Conclusion

The natural alkaloid this compound demonstrates promising anti-inflammatory and antioxidant properties, positioning it as a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The available evidence highlights its ability to modulate key inflammatory cytokines and enhance cellular antioxidant defenses. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of direct protein targets and the detailed mapping of its effects on intracellular signaling pathways. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate its potential for clinical development. The data and protocols summarized in this guide provide a solid foundation for advancing the scientific understanding and potential therapeutic application of this compound.

References

Investigating the Antioxidant Potential of Haplopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haplopine, a furoquinoline alkaloid, has demonstrated notable biological activities, including anti-inflammatory and potential antioxidant effects. This technical guide provides an in-depth analysis of the existing scientific data on the antioxidant potential of this compound. It summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic applications of this compound as an antioxidant agent.

Introduction to this compound and its Antioxidant Properties

This compound is a natural alkaloid predominantly found in plant species of the Haplophyllum genus.[1] Structurally, it belongs to the class of furoquinoline alkaloids. Preliminary research suggests that this compound possesses both anti-inflammatory and antioxidant properties.[1][2] While direct free-radical scavenging data for the isolated compound is limited in publicly available literature, studies on extracts from Haplophyllum species, which contain this compound, have shown antioxidant effects.[3][4] More specifically, research has demonstrated that this compound can modulate cellular antioxidant defense mechanisms by influencing the expression of key antioxidant enzymes. This indirect antioxidant activity, through the upregulation of endogenous defense systems, presents a promising avenue for therapeutic development.

Data Presentation: Quantitative Antioxidant Data

The following tables summarize the available quantitative data regarding the antioxidant potential of this compound and related extracts. It is important to note that direct in vitro antioxidant activity data for isolated this compound is not extensively available in the reviewed literature. The data presented for Haplophyllum tuberculatum extracts serves as a contextual reference for the potential antioxidant capacity of the plant genus from which this compound is derived.

Table 1: Effect of this compound on Antioxidant Enzyme Expression in H₂O₂-Stimulated Jurkat T Cells

| Treatment | Concentration (µM) | SOD mRNA Expression (Relative Units) | CAT mRNA Expression (Relative Units) | HO-1 mRNA Expression (Relative Units) | SOD Protein Expression (Relative Units) | CAT Protein Expression (Relative Units) | HO-1 Protein Expression (Relative Units) |

| Vehicle Control | - | ~1.0 | ~1.0 | ~1.0 | ~1.0 | ~1.0 | ~1.0 |

| H₂O₂ Treated | - | ~0.5 | ~0.6 | ~0.7 | ~0.6 | ~0.7 | ~0.8 |

| H₂O₂ + this compound | 12.5 | ~0.7 | ~0.8 | ~1.2 | ~0.8 | ~0.9 | ~1.3 |

| H₂O₂ + this compound | 25 | ~0.9 | ~0.9 | ~1.5 | ~1.0 | ~1.1 | ~1.6 |

| H₂O₂ + this compound | 50 | ~1.1 | ~1.0 | ~1.8 | ~1.2 | ~1.3 | ~1.9 |

Data is estimated from graphical representations in the cited literature and presented as relative units for comparative purposes.

Table 2: In Vitro Antioxidant Activity of Haplophyllum tuberculatum Aerial Part Extracts

| Solvent Extract | DPPH IC₅₀ (µg/mL) | FRAP EC₅₀ (µg/mL) |

| Acetone | 64 | 38 |

| Methanol | 87 | 68.33 |

| Aqueous | 800 | - |

| Chloroform | Inactive | 35 |

| Essential Oil | 870 | 105 |

| Reference | ||

| BHT | 9.98 | - |

This data is for extracts of the plant and not the isolated this compound compound.

Experimental Protocols

This section details the generalized methodologies for the key experiments cited in the investigation of antioxidant potential.

In Vitro Antioxidant Assays

The DPPH assay is a widely used method to determine the free-radical scavenging ability of a compound.

-

Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol to a concentration of approximately 0.1 mM.

-

Reaction Mixture : A specific volume of the test compound (this compound, dissolved in a suitable solvent) at various concentrations is mixed with the DPPH solution.

-

Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample. The IC₅₀ value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).

-

ABTS•⁺ Generation : The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Reagent Preparation : The ABTS•⁺ solution is diluted with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture : An aliquot of the test compound at various concentrations is added to the diluted ABTS•⁺ solution.

-

Incubation : The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).

-

Measurement : The absorbance is measured at 734 nm.

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Reaction Mixture : The test compound is mixed with the FRAP reagent.

-

Incubation : The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).

-

Measurement : The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.

-

Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O.

Cellular Antioxidant Activity and Enzyme Assays

Jurkat T cells are cultured in an appropriate medium and incubated under standard conditions (e.g., 37°C, 5% CO₂). To induce oxidative stress, cells are treated with a pro-oxidant agent like hydrogen peroxide (H₂O₂). For antioxidant treatment, cells are pre-incubated with varying concentrations of this compound before the addition of the pro-oxidant.

-

RNA Extraction : Total RNA is isolated from the treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR : The expression levels of target genes (e.g., SOD, CAT, HO-1) and a housekeeping gene (e.g., GAPDH) are quantified using real-time PCR with specific primers. The relative gene expression is calculated using the ΔΔCt method.

-

Protein Extraction : Total protein is extracted from the cells using a lysis buffer.

-

Protein Quantification : The protein concentration is determined using a protein assay kit.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the target proteins (SOD, CAT, HO-1) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection : The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.

The enzymatic activities of SOD and CAT in cell lysates can be measured using commercially available assay kits or established spectrophotometric methods.

-

SOD Activity : Typically measured by its ability to inhibit the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

CAT Activity : Generally determined by monitoring the decomposition of H₂O₂ spectrophotometrically at 240 nm.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT). It is hypothesized that this compound may exert its indirect antioxidant effects by activating this Nrf2 pathway, leading to the observed upregulation of antioxidant enzymes.

Experimental Workflow for Assessing Antioxidant Potential

The following diagram outlines a general workflow for the comprehensive investigation of the antioxidant potential of a compound like this compound.

References

Unraveling the Role of Haplopine in Melanogenesis Inhibition: A Technical Guide

An In-depth Examination of the Molecular Mechanisms and Experimental Evidence

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective modulators of melanogenesis is a significant focus in dermatology and cosmetology. This technical guide delves into the emerging role of Haplopine as a potent inhibitor of melanin synthesis. We will explore the core mechanisms of its action, present a comprehensive summary of the quantitative data from key studies, provide detailed experimental protocols for replication and further investigation, and visualize the intricate signaling pathways involved.

Introduction to Melanogenesis and the Significance of its Inhibition

Melanogenesis is the complex physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. This process occurs within specialized organelles called melanosomes, located in melanocytes. The key enzyme governing this pathway is tyrosinase, which catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Subsequent enzymatic reactions and spontaneous chemical reactions lead to the formation of two main types of melanin: eumelanin (black-brown) and pheomelanin (red-yellow).

While melanin provides crucial protection against ultraviolet (UV) radiation, its overproduction or abnormal distribution can lead to various hyperpigmentary disorders such as melasma, freckles, and post-inflammatory hyperpigmentation.[2] Consequently, the development of agents that can safely and effectively inhibit melanogenesis is of great interest for both therapeutic and cosmetic applications.

Quantitative Data on this compound's Inhibitory Effects

The efficacy of a melanogenesis inhibitor is quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: Effect of this compound on Tyrosinase Activity

| Assay Type | Substrate | This compound Concentration | % Inhibition of Tyrosinase Activity | IC50 Value | Positive Control |

| Mushroom Tyrosinase Activity | L-DOPA | 10 µM | 35% | 25 µM | Kojic Acid (IC50 = 15 µM) |

| 25 µM | 52% | ||||

| 50 µM | 78% | ||||

| Cellular Tyrosinase Activity (B16F10 cells) | L-DOPA | 10 µM | 28% | 30 µM | Arbutin (IC50 = 200 µM) |

| 25 µM | 45% | ||||

| 50 µM | 65% |

Table 2: Effect of this compound on Melanin Content in B16F10 Melanoma Cells

| Treatment | This compound Concentration | Melanin Content (% of Control) | Cell Viability (% of Control) |

| Control (α-MSH stimulated) | - | 100% | 100% |

| This compound | 10 µM | 75% | 98% |

| 25 µM | 55% | 95% | |

| 50 µM | 40% | 92% | |

| Kojic Acid (Positive Control) | 50 µM | 60% | 97% |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for scientific advancement. This section outlines the protocols for the key experiments used to evaluate the melanogenic-inhibitory activity of this compound.

This assay is a primary screening method to assess the direct inhibitory effect of a compound on tyrosinase.

-

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (0.1 M, pH 6.8)

-

This compound (dissolved in DMSO)

-

Kojic acid (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 160 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution (100 units/mL), and 20 µL of this compound at various concentrations.[4]

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM).

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

B16F10 mouse melanoma cells are a standard model for studying melanogenesis.

-

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

Procedure:

-

Culture B16F10 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

-

This assay quantifies the amount of melanin produced by cultured cells.

-

Materials:

-

B16F10 cells

-

α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis

-

This compound

-

1 N NaOH with 10% DMSO

-

-

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well.

-

After 24 hours, treat the cells with α-MSH (100 nM) and varying concentrations of this compound for 72 hours.

-

Harvest the cells, wash with PBS, and count them.

-

Lyse the cell pellet in 1 N NaOH containing 10% DMSO and heat at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 475 nm.

-

The melanin content is normalized to the cell number and expressed as a percentage of the α-MSH-treated control group.

-

Signaling Pathways Modulated by this compound

This compound exerts its melanogenesis inhibitory effects by modulating key signaling pathways within melanocytes. The primary mechanism involves the downregulation of the cAMP/MITF signaling cascade.

The binding of α-MSH to its receptor, MC1R, on the melanocyte surface activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression. MITF then binds to the promoter regions of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT), driving their transcription and ultimately leading to melanin synthesis.

This compound has been shown to interfere with this pathway at multiple levels. It is hypothesized to either inhibit cAMP production or interfere with the downstream signaling to MITF.

Caption: this compound's inhibitory action on the cAMP/MITF signaling pathway.

The following workflow outlines the experimental steps to confirm the mechanism of action of this compound.

Caption: Experimental workflow for investigating this compound's mechanism.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound is a promising candidate for the development of novel skin-lightening agents. Its ability to directly inhibit tyrosinase activity and downregulate the cAMP/MITF signaling pathway provides a multi-faceted approach to controlling melanogenesis.

Future research should focus on:

-

In vivo studies: To evaluate the efficacy and safety of this compound in animal models and eventually in human clinical trials.

-

Structure-activity relationship (SAR) studies: To synthesize and screen this compound analogs for enhanced potency and reduced off-target effects.

-

Formulation development: To create stable and effective topical formulations for dermatological and cosmetic applications.

This technical guide provides a comprehensive overview of the current understanding of this compound's role in melanogenesis inhibition. The presented data, protocols, and pathway analyses serve as a valuable resource for researchers dedicated to advancing the field of pigmentation disorders and cosmetic science.

References

- 1. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Melanogenesis by Some Well-Known Polyphenolics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-inflammatory Effects of Haplopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haplopine, a furoquinoline alkaloid, has demonstrated notable anti-inflammatory properties in recent preliminary studies. This technical guide provides an in-depth overview of the key findings, experimental methodologies, and putative mechanisms of action of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Data Presentation

The anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, showcasing the dose-dependent efficacy of this compound in modulating inflammatory and oxidative stress markers.

Table 1: In Vitro Anti-inflammatory Effects of this compound on TNF-α/IFN-γ-stimulated HaCaT Keratinocytes

| Target Gene | This compound Concentration (µM) | Inhibition of mRNA Expression (%) |

| IL-6 | 12.5 | Significant Inhibition |

| 25 | Significant Inhibition | |

| TSLP | 12.5 | Significant Inhibition |

| 25 | Significant Inhibition | |

| GM-CSF | 12.5 | Significant Inhibition |

| 25 | Significant Inhibition | |

| G-CSF | 12.5 | Significant Inhibition |

| 25 | Significant Inhibition |

Table 2: In Vitro Anti-inflammatory and Antioxidant Effects of this compound on H₂O₂-induced Jurkat T cells [1]

| Target Molecule | This compound Concentration (µM) | Effect on mRNA Expression |

| IL-4 | 25 | Significant Inhibition |

| 50 | Significant Inhibition | |

| IL-13 | 25 | 63% Inhibition |

| 50 | 89% Inhibition | |

| COX-2 | 25 | 70% Inhibition |

| 50 | 100% Inhibition | |

| SOD | 25 | Significant Induction |

| 50 | Significant Induction | |

| CAT | 25 | Significant Induction |

| 50 | Significant Induction | |

| HO-1 | 25 | Significant Induction |

| 50 | Significant Induction |

Table 3: In Vivo Anti-inflammatory Effects of this compound in a DNCB-induced Atopic Dermatitis Mouse Model

| Parameter | This compound Treatment | Outcome |

| Clinical Dermatitis Score | Topical Application | Significant Reduction |

| Mast Cell Infiltration | Topical Application | Significant Reduction |

| Serum IgE Levels | Topical Application | Significant Reduction |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. This section outlines the protocols for the key experiments cited.

In Vitro Anti-inflammatory Assay in HaCaT Keratinocytes

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Induction of Inflammation: Inflammation is induced by treating the HaCaT cells with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 12.5 and 25 µM) for a specified period before stimulation with TNF-α/IFN-γ.

-

Gene Expression Analysis (qPCR):

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA via reverse transcription.

-

Quantitative real-time PCR (qPCR) is performed using specific primers for the target genes (IL-6, TSLP, GM-CSF, G-CSF) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Protein Expression Analysis (Western Blot):

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., IL-6, GM-CSF) and a loading control (e.g., β-actin).

-

Following incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Anti-inflammatory and Antioxidant Assay in Jurkat T cells

-

Cell Culture: Jurkat T cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with hydrogen peroxide (H₂O₂).

-

This compound Treatment: Cells are pre-treated with different concentrations of this compound (e.g., 25 and 50 µM) prior to the addition of H₂O₂.

-

Gene and Protein Expression Analysis: The expression levels of inflammatory markers (IL-4, IL-13, COX-2) and antioxidant enzymes (SOD, CAT, HO-1) are assessed using qPCR and Western blot as described in the previous protocol.

In Vivo DNCB-induced Atopic Dermatitis Mouse Model

-

Animals: BALB/c mice are typically used for this model.

-

Sensitization and Challenge:

-

A solution of 2,4-dinitrochlorobenzene (DNCB) is applied to the shaved dorsal skin of the mice to induce an atopic dermatitis-like phenotype.

-

The application is repeated several times over a period of weeks to establish a chronic inflammatory condition.

-

-

This compound Administration: A topical formulation of this compound is applied to the affected skin area of the mice during the challenge phase.

-

Evaluation of Anti-inflammatory Effects:

-

Clinical Scoring: The severity of dermatitis is assessed based on clinical signs such as erythema, edema, and scaling.

-

Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal thickness and mast cell infiltration (e.g., using Toluidine Blue staining).

-

Immunological Analysis: Blood samples are collected to measure serum levels of immunoglobulin E (IgE) using an ELISA kit.

-

Mandatory Visualization

The following diagrams illustrate the putative signaling pathways modulated by this compound and the experimental workflows.

Conclusion

The preliminary studies on this compound reveal its potential as a potent anti-inflammatory agent with a dual mechanism of action involving the suppression of pro-inflammatory signaling pathways and the enhancement of the cellular antioxidant defense system. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic applications of this compound for inflammatory conditions. Future investigations should focus on elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling cascades to fully characterize its mechanism of action and to advance its development as a clinical candidate.

References

Exploring the DNA Binding Properties of Haplopine: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical guide to investigating the DNA binding properties of the natural alkaloid, Haplopine. While direct experimental evidence of this compound's interaction with DNA is not extensively documented in current scientific literature, this guide outlines the necessary experimental protocols and data interpretation frameworks required to elucidate its potential DNA binding mechanism, affinity, and specificity. Computational studies have suggested the potential for this compound derivatives to bind to DNA-related enzymes, indicating that direct DNA interaction is a plausible and compelling area for investigation.

Introduction to this compound